molecular formula C9H9N5O B588745 4-Ethoxy-1H-imidazo[2,1-b]purine CAS No. 154086-80-3

4-Ethoxy-1H-imidazo[2,1-b]purine

Cat. No.: B588745
CAS No.: 154086-80-3
M. Wt: 203.205
InChI Key: BEZISBDNWXJVQI-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-imidazo[2,1-b]purine is a heterocyclic compound characterized by a fused imidazo-purine scaffold with an ethoxy substituent at the 4-position. This structural motif places it within a broader class of imidazo-purine derivatives, which are studied for their diverse biological activities, including receptor modulation and enzyme inhibition.

Properties

CAS No.

154086-80-3

Molecular Formula

C9H9N5O

Molecular Weight

203.205

IUPAC Name

4-ethoxy-3H-imidazo[2,1-b]purine

InChI

InChI=1S/C9H9N5O/c1-2-15-8-6-7(12-5-11-6)14-4-3-10-9(14)13-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

BEZISBDNWXJVQI-UHFFFAOYSA-N

SMILES

CCOC1=NC2=NC=CN2C3=C1NC=N3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Triazolo vs. Imidazo Systems: The triazolo[5,1-b]purine (XI) exhibits A1 adenosine receptor affinity and hypotensive effects, whereas imidazo[2,1-b]purines may prioritize different targets due to ring electronics .
  • Substituent Position : The ethoxy group at position 4 in this compound contrasts with the C8 hydroxyethyl group in compound XI, likely altering receptor binding kinetics.

Pharmacological and Functional Differences

Hypotensive Activity

  • Triazolo[5,1-b]purine (XI): Reduces rat intraocular pressure (IOP) by 34% within 3 hours at 0.2% concentration, attributed to adenosine receptor modulation .
  • This compound: No direct data, but ethoxy’s lipophilicity may enhance corneal penetration compared to hydrophilic analogs.

Anti-Mycobacterial Activity

  • Imidazo[2,1-b][1,3]oxazines : Show anti-TB activity via interactions with F17, S78, and Y133 residues in Ddn, similar to pretomanid .
  • This compound : The ethoxy group may sterically hinder similar interactions, necessitating structural optimization for TB targeting.

Glycosylation and Enzyme Interactions

  • 8,9-Dihydro-9-oxoimidazo[2,1-b]purine : Undergoes glycosylation at N7 and N1 by Lactobacillus PDT, with pH-dependent product profiles .
  • This compound : The ethoxy group at C4 may block glycosylation sites or redirect enzymatic activity, altering metabolite profiles.

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